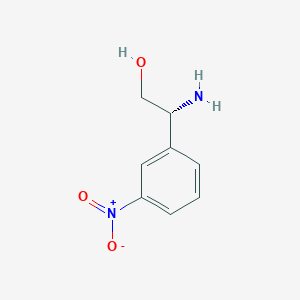

(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H10N2O3/c9-8(5-11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m0/s1 |

InChI Key |

YSLPTGOAVRWPDS-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CO)N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for R 2 Amino 2 3 Nitrophenyl Ethan 1 Ol and Analogous Chiral Amino Alcohols

Asymmetric Catalysis in Amino Alcohol Synthesis

Asymmetric catalysis represents a powerful and atom-economical approach for the synthesis of chiral molecules, including 1,2-amino alcohols. This strategy utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems, including metal complexes, enzymes, and small organic molecules, have been successfully applied to the synthesis of chiral amino alcohols.

Homogeneous Asymmetric Hydrogenation and Transfer Hydrogenation

Homogeneous asymmetric hydrogenation and transfer hydrogenation are highly effective methods for the enantioselective reduction of prochiral ketones, including α-amino ketones, to the corresponding chiral alcohols. Ruthenium complexes bearing chiral ligands are among the most successful catalysts for these transformations.

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of α-amino ketones provides a direct and efficient route to chiral 1,2-amino alcohols. For instance, complexes of Ru(II) with chiral N-tosylated diamine ligands have demonstrated remarkable efficiency and enantioselectivity in the reduction of a variety of α-amino ketones. These reactions typically employ isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture as the hydrogen source and are often carried out under mild conditions. The bifunctional nature of these catalysts, where the metal center activates the hydrogen source and the ligand's N-H group interacts with the ketone's carbonyl group, is believed to be crucial for the high stereocontrol observed. rsc.orgmdpi.com

The enantioselectivity of these reactions can be highly dependent on the structure of the chiral ligand and the reaction conditions. For example, rhodium complexes with amino acid-derived thioamide, hydroxamic acid, or hydrazide ligands have been shown to catalyze the ATH of ketones, with the product's configuration (R or S) being switchable based on the ligand type. nih.gov This highlights the tunability of metal-catalyzed transfer hydrogenation for accessing specific enantiomers of chiral alcohols.

Table 1: Examples of Asymmetric Transfer Hydrogenation of Ketones

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Rhodium with L-valine thioamide ligand | Acetophenone | R | 95% | nih.gov |

| Rhodium with L-valine hydroxamic acid ligand | Acetophenone | S | 97% | nih.gov |

| Rhodium with L-valine hydrazide ligand | Acetophenone | S | 91% | nih.gov |

Enzyme-Mediated Biocatalytic Transformations

Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective alternative for the synthesis of chiral compounds. Transaminases and reductases are particularly valuable for the production of chiral amines and amino alcohols.

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. uni-greifswald.de They can be employed in two main modes for the synthesis of chiral amines: kinetic resolution of a racemic amine or asymmetric synthesis from a prochiral ketone. In the context of producing (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol, an (R)-selective ω-transaminase could be used for the asymmetric amination of a suitable hydroxy ketone precursor. The high enantioselectivity of transaminases makes them powerful tools for accessing enantiopure amines and their derivatives. mdpi.comajpamc.com Recent research has focused on the discovery and engineering of novel transaminases with broader substrate scopes and improved stability for industrial applications. frontiersin.org

Whole-cell yeast-mediated preparations are another effective biocatalytic approach. Baker's yeast (Saccharomyces cerevisiae) and other microorganisms contain a variety of reductases that can catalyze the stereoselective reduction of ketones to chiral alcohols. For instance, the whole-cell biocatalyst of Pichia minuta JCM 3622 has been used to reduce 2-chloro-1-(3-nitrophenyl)ethanone to (R)-2-chloro-1-(3-nitrophenyl)ethanol with high enantiomeric excess (99.2% ee) and in good yield (87%). researchgate.net This chiral chlorohydrin is a valuable precursor that can be converted to the corresponding amino alcohol. Similarly, marine-derived fungi have been successfully employed in the stereoselective reduction of 2-azido-1-phenylethanone (B1278753) derivatives to enantioenriched (S)-2-azido-1-phenylethanols, which are direct precursors to the corresponding amino alcohols. researchgate.net

Table 2: Whole-Cell Mediated Reduction of Ketones

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Pichia minuta JCM 3622 | 2-chloro-1-(3-nitrophenyl)ethanone | (R)-2-chloro-1-(3-nitrophenyl)ethanol | 99.2% | 87% | researchgate.net |

| Aspergillus sydowii CBMAI 935 | 2-azido-1-phenylethanone | (S)-2-azido-1-phenylethanol | High | N/A | researchgate.net |

| Mucor racemosus CBMAI 847 | 2-azido-1-phenylethanone | (R)-2-azido-1-phenylethanol | High | N/A | researchgate.net |

Organocatalytic Approaches to Chiral Amino Alcohols

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a major field in organic synthesis. youtube.com For the synthesis of chiral amino alcohols, organocatalytic methods such as asymmetric Michael additions and Henry reactions are particularly relevant.

Simple primary β-amino alcohols, derived from readily available amino acids, can act as efficient organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov This reaction can produce highly functionalized chiral adducts with excellent diastereo- and enantioselectivities, which can then be further transformed into the desired amino alcohols. The bifunctional nature of these catalysts, possessing both a basic amino group and a hydrogen-bonding hydroxyl group, is key to their catalytic activity and stereocontrol. nih.gov

The organocatalytic asymmetric Henry reaction, which will be discussed in more detail in section 2.1.5, is another powerful tool for the synthesis of β-nitro alcohols, the direct precursors to 1,2-amino alcohols.

Stereoselective Ring-Opening Reactions of Epoxides

The ring-opening of epoxides with nitrogen nucleophiles is a classical and straightforward method for the synthesis of 1,2-amino alcohols. The stereoselectivity of this reaction is crucial for obtaining enantiopure products.

The use of chiral catalysts can render the ring-opening of achiral or racemic epoxides enantioselective. Alternatively, the diastereoselective ring-opening of an enantiopure epoxide with an amine or an azide (B81097) source followed by reduction provides a reliable route to chiral amino alcohols. For example, yttrium chloride (YCl₃) has been shown to be an effective catalyst for the regioselective ring-opening of epoxides with amines under solvent-free conditions. mdpi.com In the case of styrene (B11656) oxide derivatives, the nucleophilic attack preferentially occurs at the more substituted benzylic carbon. Furthermore, a metal- and solvent-free protocol using acetic acid has been developed for the highly regioselective ring-opening of epoxides with amines, affording β-amino alcohols in high yields. rsc.org While these methods focus on regioselectivity, the use of chiral epoxides as starting materials ensures the transfer of chirality to the final amino alcohol product.

Asymmetric Henry Reaction for β-Nitro Alcohols

The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound to produce a β-nitro alcohol. capes.gov.br The subsequent reduction of the nitro group to an amine provides a direct route to 1,2-amino alcohols. The development of asymmetric versions of the Henry reaction has been a major focus in synthetic chemistry.

A variety of chiral catalysts have been developed for the enantioselective Henry reaction, with copper complexes of chiral ligands being particularly successful. For instance, a complex generated from copper(I) triflate and a chiral tetrahydrosalen ligand has been shown to be an efficient catalyst for the asymmetric Henry reaction between various aldehydes, including nitro-substituted benzaldehydes, and nitromethane. lookchem.comorganic-chemistry.org This system can produce β-nitro alcohols in high yields and with excellent enantiomeric excesses. lookchem.comorganic-chemistry.org The reaction conditions, such as the choice of metal salt, ligand, solvent, and temperature, can be optimized to maximize both yield and enantioselectivity. lookchem.com The resulting chiral β-nitro alcohols are valuable intermediates that can be readily converted to the target amino alcohols. beilstein-journals.org

Table 3: Asymmetric Henry Reaction of 3-Nitrobenzaldehyde with Nitromethane

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Cu(OTf)₂/Toluene complex | Chiral tetrahydrosalen | Methanol (B129727) | 40 | Good | High | lookchem.com |

| Cu(II) complex | Ligand Ia | N/A | N/A | High | 83-91% | beilstein-journals.org |

| Cu(II) complex | Ligand IIa | N/A | N/A | High | 83-91% | beilstein-journals.org |

| Cu(II) complex | Ligand IIIa | N/A | N/A | High | 83-91% | beilstein-journals.org |

| Cu(II) complex | Ligand IV | N/A | N/A | High | 83-91% | beilstein-journals.org |

Chiral Resolution Techniques Applied to Amino Alcohols

Chiral resolution is a classical and widely used method for separating a racemic mixture into its constituent enantiomers. For amino alcohols, the most common approach is the formation of diastereomeric salts through reaction with a chiral resolving agent.

This method involves reacting the racemic amino alcohol with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives. wikipedia.orggoogle.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org This difference in solubility allows for the separation of the diastereomers by fractional crystallization. aiche.org One diastereomer will preferentially crystallize from the solution, leaving the other diastereomer dissolved in the mother liquor. After separation by filtration, the desired enantiomer of the amino alcohol can be liberated from the purified diastereomeric salt by treatment with a base.

Kinetic Resolution Strategies (e.g., kinetic resolution of amino alcohols using transaminases)

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Transaminases, a class of enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor, have emerged as highly effective biocatalysts for the kinetic resolution of chiral amines and amino alcohols. mdpi.comrsc.org

The process typically involves the selective deamination of one enantiomer in a racemic mixture, leaving the other enantiomer enriched. For the preparation of (R)-amino alcohols, an (S)-selective ω-transaminase can be employed. This enzyme will selectively convert the (S)-amino alcohol to the corresponding ketone, allowing for the isolation of the desired (R)-amino alcohol with high enantiomeric excess. nih.gov The reaction requires a co-substrate, typically an α-keto acid like pyruvate (B1213749), which accepts the amino group from the (S)-enantiomer. nih.gov

To drive the reaction towards completion and improve the efficiency of the resolution, a co-substrate recycling system can be implemented. nih.gov For instance, an L-amino acid oxidase can be used to regenerate the pyruvate co-substrate from the L-alanine formed during the transamination, with the resulting hydrogen peroxide being removed by a catalase. nih.gov This multi-enzyme cascade allows for the use of catalytic amounts of the co-substrate, making the process more atom-economical. nih.gov

Recent research has focused on the discovery and engineering of novel transaminases with improved substrate scope, stereoselectivity, and stability. For example, (R)-selective ω-transaminases from various microbial sources, such as Aspergillus fumigatus and Arthrobacter sp., have been identified and characterized for their ability to resolve racemic amines. nih.gov The intrinsic kinetic parameters of these enzymes are crucial for optimizing the resolution process. nih.gov

| Enzyme Type | Selectivity | Application in Resolution | Example Co-substrate |

|---|---|---|---|

| ω-Transaminase (ω-TA) | (S)-selective | Kinetic resolution of racemic amino alcohols to yield (R)-amino alcohols. mdpi.com | Pyruvate nih.gov |

| ω-Transaminase (ω-TA) | (R)-selective | Kinetic resolution of racemic amines to yield (S)-amines. nih.gov | Pyruvate nih.gov |

| L-Amino Acid Oxidase (LAAO) | L-amino acids | Co-substrate recycling in (S)-selective transaminase-catalyzed resolutions. nih.gov | L-alanine nih.gov |

Diastereomeric Salt Formation and Separation

A classical and widely used method for the resolution of racemic compounds is the formation of diastereomeric salts. wikipedia.org This technique is applicable to racemates containing acidic or basic functional groups, such as the amino group in 2-amino-2-(3-nitrophenyl)ethan-1-ol. The principle involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent, which is an acid or a base. libretexts.org This reaction results in the formation of a mixture of two diastereomeric salts. libretexts.org

Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent. rsc.org This difference in solubility allows for the separation of the diastereomers by fractional crystallization. wikipedia.org Once one of the diastereomeric salts is isolated in a pure form, the chiral resolving agent can be removed by a simple acid-base extraction, yielding the desired enantiomer of the original compound. wikipedia.org

The success of this method hinges on the selection of an appropriate resolving agent and crystallization solvent. researchgate.net A systematic screening of various chiral resolving agents and solvents is often necessary to identify conditions that provide diastereomeric salts with a significant solubility difference, thereby enabling efficient separation. unchainedlabs.com Commonly used chiral resolving agents for amines include tartaric acid and mandelic acid. wikipedia.org The efficiency of the resolution can be influenced by factors such as the stoichiometry of the resolving agent, temperature, and the presence of additives. rsc.org

| Step | Description | Key Principle |

|---|---|---|

| 1. Salt Formation | Reaction of the racemic amino alcohol with an enantiopure chiral acid (resolving agent). libretexts.org | Formation of a mixture of two diastereomeric salts. libretexts.org |

| 2. Separation | Fractional crystallization of the diastereomeric salt mixture. wikipedia.org | Diastereomers have different solubilities. rsc.org |

| 3. Liberation | Treatment of the isolated diastereomeric salt with a base to remove the resolving agent. wikipedia.org | Regeneration of the enantiomerically pure amino alcohol. |

Synthetic Precursors and Key Intermediates

Preparation of Functionalized Phenylketones (e.g., 2-bromo-1-(2-nitrophenyl)ethan-1-one, 2-chloro-1-(3-nitrophenyl)ethanone)

Functionalized phenylketones, particularly α-haloketones, are important intermediates in the synthesis of amino alcohols. nih.gov These compounds can be converted to the target amino alcohols through various synthetic transformations, including reduction and amination reactions.

2-chloro-1-(3-nitrophenyl)ethanone is a key precursor for the synthesis of 2-amino-2-(3-nitrophenyl)ethan-1-ol. Its synthesis can be achieved from 3-nitroacetophenone. One reported method involves the chlorination of 3-hydroxyacetophenone using sulfuryl chloride in a mixed solvent system of methanol and ethyl acetate/dichloromethane, which proceeds in high yield. nih.gov While this example starts from a hydroxy-substituted acetophenone, similar chlorination strategies can be adapted for nitro-substituted analogues. A direct synthesis of 2-chloro-1-(3-nitrophenyl)ethanone has been reported with a greater than 99% yield. rsc.org

2-bromo-1-(2-nitrophenyl)ethan-1-one is another example of a functionalized phenylketone intermediate. The synthesis of such α-bromoketones can be accomplished through the bromination of the corresponding acetophenone. Various brominating agents and reaction conditions can be employed to achieve this transformation.

| Compound Name | Molecular Formula | CAS Number | Synthetic Utility |

|---|---|---|---|

| 2-chloro-1-(3-nitrophenyl)ethanone | C8H6ClNO3 alfa-chemistry.com | 99-47-8 alfa-chemistry.com | Precursor for 2-amino-2-(3-nitrophenyl)ethan-1-ol. scihorizon.com |

| 2-bromo-1-(2-nitrophenyl)ethan-1-one | C8H6BrNO3 | Not available in search results | Intermediate for substituted amino alcohols. |

Conversion of Azido (B1232118) Alcohols to Amino Alcohols (e.g., reduction of chiral 1,2-azido ethanols)

The conversion of azido alcohols to the corresponding amino alcohols is a fundamental transformation in the synthesis of these compounds. nih.gov Enantiopure 1,2-azido alcohols are valuable intermediates as the azide group serves as a masked form of the amine functionality. nih.gov The reduction of the azide to an amine is typically a high-yielding and stereospecific process, preserving the stereochemical integrity of the chiral centers.

A common method for this reduction is the Staudinger reaction, which involves the treatment of the azido alcohol with a phosphine, such as triphenylphosphine, followed by hydrolysis. nih.gov This reaction proceeds mildly and is compatible with a wide range of functional groups. Other reducing agents, such as catalytic hydrogenation over palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH4), can also be employed. jocpr.com

The chiral 1,2-azido alcohol precursors can be prepared through the regio- and stereoselective ring-opening of enantiopure epoxides with an azide source, such as sodium azide. nih.gov This approach allows for the controlled introduction of the azide and hydroxyl groups with a defined stereochemical relationship.

Elucidation of Reaction Mechanisms in Amino Alcohol Synthesis

Understanding the reaction mechanisms involved in the synthesis of amino alcohols is crucial for optimizing reaction conditions, improving yields and selectivity, and developing new synthetic methodologies.

Mechanistic Pathways of Amine Formation and Transformation (e.g., electrochemical oxidation mechanisms of amines)

The formation and transformation of amines can proceed through various mechanistic pathways. Electrochemical methods offer an alternative to conventional chemical transformations for the synthesis and modification of amines and provide insights into their reaction mechanisms. nih.gov

The electrochemical oxidation of aliphatic amines has been studied extensively. acs.orgnih.gov The general mechanism involves the initial one-electron oxidation of the amine at the anode to form a radical cation. acs.org This radical cation is typically unstable and undergoes further reactions. For primary, secondary, and tertiary aliphatic amines, a common pathway involves the deprotonation of the radical cation to form a neutral radical. acs.org

This radical can then follow one of two main pathways: further oxidation to an iminium cation or disproportionation to an amine and an enamine. acs.org In both cases, subsequent hydrolysis of the intermediates can lead to the formation of a new amine and an aldehyde or ketone. acs.org These mechanistic studies, often conducted using techniques like cyclic voltammetry and preparative electrolysis, help in understanding the reactivity of amines and can be applied to the design of synthetic strategies involving amine transformations. acs.org

| Step | Intermediate | Description of Transformation |

|---|---|---|

| 1. Oxidation | Radical Cation | One-electron oxidation of the amine at the electrode surface. acs.org |

| 2. Deprotonation | Neutral Radical | Loss of a proton from the radical cation. acs.org |

| 3. Further Reaction | Iminium Cation / Enamine | Oxidation or dismutation of the neutral radical. acs.org |

| 4. Hydrolysis | Amine and Aldehyde/Ketone | Hydrolysis of the iminium cation or enamine. acs.org |

Investigation of Imine Intermediates in Synthetic Reactions

The investigation of transient species in chemical reactions is fundamental to understanding reaction mechanisms and optimizing synthetic methodologies. In the enantioselective synthesis of this compound and analogous chiral amino alcohols, imine intermediates play a pivotal role. These intermediates, characterized by a carbon-nitrogen double bond, are central to many synthetic strategies, including reductive amination, Mannich-type reactions, and biocatalytic transformations. beilstein-journals.orgnih.gov A thorough understanding of their formation, stability, and reactivity is crucial for controlling the stereochemical outcome of the synthesis.

The most common route to an imine involves the reversible condensation of a primary amine with an aldehyde or ketone. beilstein-journals.orglibretexts.org This process typically begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine eliminates a molecule of water to yield the imine, often as a transient iminium ion that is deprotonated. libretexts.org The efficiency and rate of imine formation can be a critical, and sometimes limiting, factor in sequential one-pot reactions. dicp.ac.cn

Mechanistic studies have focused on controlling the stereoselectivity of reactions involving these imine intermediates. In many catalytic asymmetric processes, the chiral catalyst interacts with the imine to direct the approach of a nucleophile or hydride source, thereby establishing the desired stereocenter.

Detailed Research Findings

Research into the enantioselective synthesis of chiral amines and amino alcohols has frequently centered on the behavior of imine intermediates. One of the most direct and practical methods for preparing chiral amines is the asymmetric reductive amination of ketones. dicp.ac.cn In this approach, an imine is generated in situ from a ketone and an amine, and is then immediately hydrogenated in the presence of a chiral catalyst. dicp.ac.cn Investigations have revealed that the formation of the imine can be the rate-limiting step. dicp.ac.cn To overcome this, dehydrating agents or Lewis acids, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), are often employed to drive the initial condensation equilibrium toward the imine product, ensuring its availability for the subsequent enantioselective reduction. dicp.ac.cn

Another sophisticated strategy where imine intermediates are central is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govfigshare.com Mechanistic investigations of this process for the synthesis of β-amino α-tertiary alcohols have proposed a dynamic kinetic resolution pathway. nih.govfigshare.com In this cycle, an alcohol is first oxidized to a ketone intermediate, which then condenses with an amine to form an imine. The crucial enantioselective step is the subsequent reduction of this prochiral imine, which regenerates the catalyst and produces the chiral amino alcohol. nih.govfigshare.com This method is highly atom-economical as it avoids the pre-synthesis of the imine and uses the substrate's own hydrogen for the reduction.

Biocatalytic approaches also rely heavily on imine intermediates. Engineered enzymes like amine dehydrogenases (AmDHs) and transaminases enable the one-step synthesis of chiral amino alcohols from α-hydroxy ketones. nih.govfrontiersin.org These enzymes catalyze the asymmetric reductive amination of the ketone, a process that proceeds through an imine or iminium ion intermediate formed within the enzyme's chiral active site. nih.govnih.gov The precise positioning of the intermediate and the co-factor (e.g., NAD⁺) within the active site ensures exceptionally high stereoselectivity. nih.gov

More recent investigations have explored novel reactivity of imines through radical pathways. A chromium-catalyzed asymmetric cross-coupling of aldehydes and imines utilizes an α-amino radical polar crossover strategy. westlake.edu.cn This method involves the selective reduction of an imine in the presence of an aldehyde to generate an α-amino radical, which then couples with the aldehyde. westlake.edu.cn This approach required careful modulation of the imine's electronic properties to control the chemical and stereochemical selectivity of the reaction. westlake.edu.cn

The following table summarizes key findings from studies where imine intermediates were investigated in the synthesis of chiral amino alcohols.

Chemical Modifications and Derivatization Strategies for R 2 Amino 2 3 Nitrophenyl Ethan 1 Ol

Functional Group Transformations and Derivatization

The reactivity of (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is primarily dictated by its amino and hydroxyl functional groups. These sites can be selectively or simultaneously modified to yield a variety of derivatives.

The primary hydroxyl group can undergo oxidation to furnish the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent. For instance, agents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) can be employed for such transformations. Conversely, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the respective sulfonyl chlorides. This activation facilitates subsequent nucleophilic substitution reactions. Furthermore, the hydroxyl group can be deprotonated by a strong base to form an alkoxide, which can then act as a nucleophile in reactions like the Williamson ether synthesis to form ethers. youtube.com

The primary amino group is nucleophilic and can readily react with various electrophiles. Acylation with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. The amino group can also undergo alkylation reactions. Moreover, the nitro group on the phenyl ring is susceptible to reduction. Catalytic hydrogenation is a common method to reduce the nitro group to a primary amino group, thereby generating an aminophenyl derivative. This transformation significantly alters the electronic properties of the aromatic ring and introduces a new site for further functionalization.

A summary of potential functional group transformations is presented in the table below.

| Functional Group | Reagent/Reaction Type | Product Functional Group |

| Primary Hydroxyl (-OH) | Oxidation (e.g., KMnO₄, CrO₃) | Carbonyl (Aldehyde/Carboxylic Acid) |

| Primary Hydroxyl (-OH) | Ether Synthesis (e.g., NaH, R-X) | Ether (-OR) youtube.com |

| Primary Amino (-NH₂) | Acylation (e.g., R-COCl) | Amide (-NHCOR) |

| Primary Amino (-NH₂) | Sulfonylation (e.g., R-SO₂Cl) | Sulfonamide (-NHSO₂R) |

| Aromatic Nitro (-NO₂) | Reduction (e.g., H₂, Pd/C) | Aromatic Amino (-NH₂) |

Cyclization Reactions to Form Heterocyclic Frameworks

The 1,2-amino alcohol motif present in this compound is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. These cyclization reactions typically involve the reaction of the amino and hydroxyl groups with a bifunctional electrophile.

The vicinal amino and hydroxyl groups in 2-amino alcohol derivatives are ideally positioned to form five- or six-membered heterocyclic rings containing both oxygen and nitrogen atoms (oxazaheterocycles).

Research on the closely related compound, 2-amino-1-(4-nitrophenyl)ethanol, has demonstrated its utility in forming various oxazaheterocycles through reactions with different electrophilic reagents. researchgate.net For example, reaction with carbonyldiimidazole leads to the formation of a 1,3-oxazolidin-2-one. Similarly, treatment with aldehydes, such as formaldehyde (B43269) or benzaldehyde, results in the corresponding 1,3-oxazolidine derivatives. Reaction with oxalyl chloride can yield a morpholin-2,3-dione. researchgate.net These reactions highlight the potential of this compound to serve as a scaffold for similar heterocyclic systems.

General methods for the synthesis of 2-oxazolines from 1,2-amino alcohols include reactions with nitriles, aldehydes, or thioamides. organic-chemistry.org For instance, aromatic aldehydes can be converted into 2-aryl-2-oxazolines by reacting them with 2-aminoethanol. organic-chemistry.org The synthesis of chiral oxazolidinones and morpholinones from various chiral amino alcohols has also been efficiently achieved. nih.gov Oxazolidinones can be prepared by treating the amino alcohol with diethylcarbonate or carbonyldiimidazole. nih.gov

Another important class of related heterocycles is the 2-aminobenzoxazoles. Their synthesis, however, typically involves the cyclization of o-aminophenols with cyanating agents like cyanogen (B1215507) bromide or by employing a Smiles rearrangement. nih.govresearchgate.net While the starting material is different, these syntheses exemplify cyclization strategies to form oxazole-containing fused ring systems. nih.govresearchgate.netrsc.org

The table below summarizes cyclization reactions to form various oxazaheterocycles from 1,2-amino alcohols.

| Reagent | Resulting Heterocyclic System |

| Carbonyldiimidazole | 1,3-Oxazolidin-2-one researchgate.net |

| Formaldehyde / Benzaldehyde | 1,3-Oxazolidine researchgate.net |

| Oxalyl Chloride | Morpholin-2,3-dione researchgate.net |

| Ethyl Chloroacetate | Morpholinone nih.gov |

The incorporation of the this compound framework into other key heterocyclic systems like pyrroles, piperidines, and thiazoles is a valuable strategy for generating novel chemical entities. This integration typically requires multi-step synthetic sequences.

Pyrrole-Based Scaffolds: The synthesis of pyrroles from amino alcohols has been achieved through various methods. One notable approach is the transition metal-catalyzed dehydrogenative coupling of amino alcohols with secondary alcohols. organic-chemistry.org This reaction proceeds via an initial oxidation of the alcohols to the corresponding carbonyl compounds, followed by condensation and cyclization to form the pyrrole (B145914) ring. organic-chemistry.org The Paal-Knorr pyrrole synthesis, a classical method, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. wikipedia.org Therefore, this compound could serve as the amine component in this reaction. Other modern pyrrole syntheses involve cycloaddition reactions or iodine-mediated pathways. nih.gov

Piperidine-Based Scaffolds: The piperidine (B6355638) ring is a prevalent scaffold in many natural products and pharmaceuticals. mdma.chnih.gov Synthesizing piperidine derivatives from an acyclic precursor like this compound would involve the construction of the six-membered ring. This can be achieved through strategies such as intramolecular cyclization. For example, the amino and hydroxyl groups could be chemically modified to introduce functionalities that can participate in ring-forming reactions, such as intramolecular reductive amination or N-C bond formation via cyclization of an amino-alkene. nih.govnih.gov

Applications of R 2 Amino 2 3 Nitrophenyl Ethan 1 Ol Derivatives in Asymmetric Synthesis

Role as Chiral Auxiliaries and Ligands for Metal Catalysis

Derivatives of 1,2-amino alcohols are widely employed as both chiral auxiliaries and ligands for metal catalysis, facilitating the stereoselective formation of new chiral centers.

As chiral auxiliaries , derivatives of (R)-2-amino-2-(3-nitrophenyl)ethan-1-ol can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. A common strategy involves the formation of oxazolidinone derivatives. These auxiliaries, popularized by the Evans aldol (B89426) reaction, effectively control the facial selectivity of enolate reactions, such as alkylations and aldol condensations. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring, which would be derived from the 3-nitrophenyl group in this case, directs the approach of electrophiles. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered.

In their capacity as chiral ligands , 1,2-amino alcohols and their derivatives are exceptional at coordinating with metal centers to create chiral Lewis acids. The bidentate nature of these ligands, with both a nitrogen and an oxygen atom, allows them to form stable chelate complexes with a variety of metals, including copper, zinc, titanium, and rhodium. The chirality of the ligand is transferred to the catalytic complex, which then induces enantioselectivity in reactions such as reductions, additions, and cycloadditions. The electronic properties of the 3-nitrophenyl group in a derivative of this compound could influence the Lewis acidity of the metal center, potentially fine-tuning the reactivity and selectivity of the catalyst.

Below is a representative table illustrating the performance of 1,2-amino alcohol-derived ligands in a metal-catalyzed asymmetric reaction, which suggests the potential efficacy of this compound derivatives in similar transformations.

Table 1: Representative Performance of 1,2-Amino Alcohol-Derived Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

| Entry | Chiral Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (1R,2S)-N,N-Dibutylnorephedrine | 2 | 0 | 95 | 98 |

| 2 | (1R,2S)-N-Isopropylephedrine | 5 | 25 | 92 | 94 |

| 3 | (S)-Diphenyl(pyrrolidin-2-yl)methanol | 1 | -20 | 98 | >99 |

This table is illustrative and based on data for structurally similar 1,2-amino alcohols to indicate the potential of this compound derivatives.

Utilization as Chiral Organocatalysts and Chiral Transfer Agents

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen significant contributions from chiral 1,2-amino alcohols and their derivatives.

As chiral organocatalysts , derivatives of this compound can be employed in a variety of asymmetric transformations. For instance, prolinol derivatives, which share the β-amino alcohol motif, are effective catalysts for aldol and Michael reactions. These catalysts can activate substrates through the formation of enamines or iminium ions. The hydroxyl group of the amino alcohol can also participate in hydrogen bonding, further organizing the transition state and enhancing stereoselectivity. The presence of the 3-nitrophenyl group could modulate the electronic and steric properties of the catalyst, influencing its activity and selectivity.

As chiral transfer agents , these derivatives can be used for the enantioselective transfer of a functional group. For example, in asymmetric transfer hydrogenation, a chiral ligand derived from a 1,2-amino alcohol can facilitate the stereoselective transfer of a hydride from a hydrogen source (e.g., isopropanol) to a prochiral ketone or imine. The resulting chiral alcohol or amine is produced with high enantiomeric excess.

The following table provides examples of the application of 1,2-amino alcohol-derived organocatalysts in asymmetric reactions, highlighting the potential of this compound derivatives in this area.

Table 2: Representative Applications of 1,2-Amino Alcohol-Derived Organocatalysts

| Entry | Reaction | Organocatalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Asymmetric Aldol Reaction | (S)-Diphenylprolinol silyl (B83357) ether | 99 | 97 |

| 2 | Asymmetric Michael Addition | (S)-2-(Trifluoromethyl)-pyrrolidin-2-ol | 85 | 92 |

| 3 | Asymmetric Diels-Alder Reaction | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 96 | 99 |

This table is illustrative and based on data for structurally similar 1,2-amino alcohols to indicate the potential of this compound derivatives.

Development of Novel Asymmetric Catalytic Systems

The versatility of 1,2-amino alcohols makes them ideal candidates for the development of novel asymmetric catalytic systems. A notable example is the in situ generation of chiral complexes.

The in situ generation of chiral bis(β-amino alcohol)-Cu(OAc)₂·H₂O complexes has proven to be a highly effective strategy for catalyzing asymmetric reactions, such as the Henry (nitroaldol) reaction. In this system, the chiral β-amino alcohol ligand and a copper(II) salt are mixed in the reaction vessel to form the active catalyst. This approach avoids the need to isolate and purify the often sensitive metal complex.

Derivatives of this compound would be well-suited for this type of catalytic system. The resulting copper complex would be expected to effectively catalyze the asymmetric addition of a nitroalkane to an aldehyde, producing a chiral β-nitro alcohol with high enantioselectivity. The nitro group on the phenyl ring of the ligand could influence the catalyst's solubility and electronic properties, potentially enhancing its performance.

The table below presents typical results for an asymmetric Henry reaction catalyzed by an in situ generated copper-amino alcohol complex, which serves as a model for the expected performance of a system utilizing a derivative of this compound.

Table 3: Asymmetric Henry Reaction Catalyzed by an in situ Generated Cu(II)-Bis(amino alcohol) Complex

| Entry | Aldehyde | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Nitromethane | 92 | 95 (R) |

| 2 | 4-Chlorobenzaldehyde | Nitromethane | 95 | 97 (R) |

| 3 | 2-Naphthaldehyde | Nitromethane | 88 | 93 (R) |

This table is illustrative and based on data for structurally similar 1,2-amino alcohols to indicate the potential of this compound derivatives.

Computational Chemistry and Theoretical Studies on R 2 Amino 2 3 Nitrophenyl Ethan 1 Ol

Computational chemistry and theoretical studies provide invaluable insights into the molecular properties and potential interactions of (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol. These in silico methods allow for the investigation of electronic structure, conformational preferences, reaction mechanisms, and potential biological targets, complementing experimental data and guiding further research.

Advanced Analytical Methodologies for Research Scale Characterization of R 2 Amino 2 3 Nitrophenyl Ethan 1 Ol

Spectroscopic Techniques (NMR, FTIR, UV-Vis, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of synthesized compounds like (R)-2-amino-2-(3-nitrophenyl)ethan-1-ol. Each technique provides unique information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. For a related compound, 2-amino-4-(3-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline, ¹H NMR signals corresponding to the NH₂ group and a CH group at a chiral center were identified, demonstrating the power of NMR in assigning specific protons within a complex structure. researchgate.net The expected signals for this compound would confirm the presence of the nitrophenyl ring, the ethanolamine (B43304) backbone, and the specific connectivity of the protons.

Interactive Table: Representative ¹H NMR and ¹³C NMR Data for Nitrophenyl Ethanolamine Analogs

The following table is illustrative of typical data obtained for similar structures, as specific spectral data for the title compound is not publicly available.

Click to view NMR Data

| Technique | Nucleus | Expected Chemical Shift (δ) ppm | Inferred Structural Fragment |

| NMR | ¹H | 7.5 - 8.5 | Aromatic protons (3-nitrophenyl group) |

| ~4.8 | Methine proton (-CH(OH)-) | ||

| ~3.7 | Methylene protons (-CH₂NH₂) | ||

| ~2.5 | Amino protons (-NH₂) | ||

| ~2.0 | Hydroxyl proton (-OH) | ||

| NMR | ¹³C | 148 | C-NO₂ (aromatic) |

| 120 - 140 | Aromatic carbons | ||

| ~70 | Methine carbon (-CH(OH)-) | ||

| ~55 | Methylene carbon (-CH₂NH₂) |

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands. For instance, analyses of nitrophenyl-containing heterocycles and other derivatives show distinct bands for O-H (hydroxyl), N-H (amino), and C=O groups. nih.gov For the title compound, key vibrational bands would include a broad peak for the O-H stretch of the alcohol, sharp peaks for the N-H stretches of the primary amine, and strong, characteristic peaks for the asymmetric and symmetric stretches of the nitro (-NO₂) group.

Interactive Table: Expected FTIR Absorption Bands

Click to view FTIR Data

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |

| Amino (-NH₂) | N-H Stretch | 3400 - 3300 (two sharp bands) |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 - 1500 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1360 - 1300 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The 3-nitrophenyl group in the target molecule acts as a strong chromophore. Studies involving the reduction of nitrophenols to aminophenols utilize UV-Vis spectroscopy to monitor the reaction, as the disappearance of the nitro chromophore's absorption peak and the appearance of the amino-substituted peak can be tracked. researchgate.net The UV-Vis spectrum of this compound would be expected to exhibit a characteristic maximum absorption wavelength (λmax) due to the electronic transitions within the nitrated aromatic ring.

Mass Spectrometry (MS) Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. uef.fi Using electron ionization (EI), the molecule is fragmented, and the resulting pattern provides a "fingerprint" that can help in structural elucidation. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (182.18 g/mol ). Common fragmentation pathways for similar amino alcohols often involve cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group.

Chromatographic Methods (HPLC, SFC, GC) for Enantiomeric Purity and Isomer Separation

Chromatographic techniques are essential for separating components of a mixture and are critically important for determining the enantiomeric purity of chiral compounds.

High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the most widely used method for separating enantiomers and assessing the enantiomeric purity of pharmaceutical compounds. phenomenex.comyakhak.org The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® columns), are highly effective for resolving enantiomers of amino alcohols. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol or ethanol, is crucial for achieving optimal separation. yakhak.org For primary amines, additives such as trifluoroacetic acid and triethylamine (B128534) are often used to improve peak shape and resolution. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. researchgate.net The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol. chromatographyonline.com For the separation of chiral primary amines, cyclofructan-based CSPs have proven effective. chromatographyonline.com Comparative studies have shown that SFC can provide excellent selectivity and peak symmetry, often rivaling or exceeding the performance of normal-phase HPLC for certain classes of compounds. chromatographyonline.comresearchgate.net

Interactive Table: Comparison of Typical Chiral HPLC and SFC Conditions for Amino Alcohol Separation

Click to view Chromatography Data

| Parameter | Chiral HPLC | Chiral SFC |

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) | Cyclofructan-based or Polysaccharide-based |

| Mobile Phase | Hexane/Ethanol or 2-Propanol mixtures | Supercritical CO₂ / Methanol or Ethanol |

| Additives | Trifluoroacetic acid (TFA), Triethylamine (TEA) | TFA, TEA, Ammonium hydroxide |

| Flow Rate | 0.5 - 1.5 mL/min | 2.0 - 4.0 mL/min |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |

| Key Advantage | Well-established, robust | Fast analysis, environmentally friendly |

Gas Chromatography (GC) GC is generally less suitable for the direct analysis of polar, non-volatile compounds like amino alcohols due to their low volatility and thermal instability. However, GC analysis can be performed after derivatization. The hydroxyl and amino groups can be converted into less polar, more volatile derivatives (e.g., trimethylsilyl (B98337) or acetyl esters), allowing for separation on a suitable GC column. This approach, while effective, adds complexity due to the extra derivatization step.

Advanced Elemental and Thermal Analysis in Compound Characterization

Elemental and thermal analyses provide fundamental information about the elemental composition, purity, and thermal stability of a compound.

Elemental Analysis Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a sample. The experimentally determined values are compared with the theoretically calculated percentages based on the molecular formula (C₈H₁₀N₂O₃). A close correlation between the experimental and theoretical values serves as strong evidence of the compound's purity and confirms its elemental composition. For example, the elemental analysis of a related compound, (2-amino-3-nitrophenyl)methanol (B1278211) (C₇H₈N₂O₃), was reported as C, 50.00; H, 4.80; N, 16.66; O, 28.54. advancedbiochemicals.com

Interactive Table: Theoretical Elemental Composition of this compound (C₈H₁₀N₂O₃)

Click to view Elemental Analysis Data

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 52.74% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.53% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.38% |

| Oxygen | O | 15.999 | 3 | 47.997 | 26.35% |

| Total | 182.179 | 100.00% |

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. abo.fi This technique is used to assess the thermal stability of a compound and study its decomposition profile. A TGA thermogram for this compound would show the temperatures at which different parts of the molecule are lost. Typically, a multi-step decomposition would be expected, potentially corresponding to the loss of water, followed by the decomposition of the ethanolamine side chain, and finally the breakdown of the nitrophenyl ring at higher temperatures. abo.fi This analysis provides critical information about the material's stability under thermal stress.

Pharmacological and Biological Research Contexts: Mechanistic Investigations

Role of (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol as a Prototypical Medicinal Chemistry Scaffold

This compound serves as an important structural model in medicinal chemistry, embodying key features that are highly sought after in modern drug discovery. Its value lies in its identity as a chiral amino alcohol, a structural motif prevalent in a vast number of biologically active molecules and approved pharmaceuticals. acs.orgwestlake.edu.cn The integration of a chiral center, an amino group, and a hydroxyl group within a simple backbone provides a versatile platform for developing compounds with specific three-dimensional orientations, which is critical for selective interaction with biological targets. researchgate.netnih.gov

The importance of chirality in drug design cannot be overstated. Since biological systems, such as enzymes and receptors, are inherently chiral, they often interact differently with the two enantiomers of a chiral drug. longdom.orgnih.gov One enantiomer, the eutomer, may exhibit the desired therapeutic activity, while the other, the distomer, could be less active, inactive, or even responsible for undesirable side effects. juniperpublishers.comwikipedia.org Consequently, the development of single-enantiomer drugs has become a major focus in the pharmaceutical industry to improve therapeutic outcomes and safety profiles. researchgate.netmdpi.com The (R)-configuration of the stereogenic center in this compound is a fixed structural parameter that allows researchers to investigate its specific interactions with chiral biological macromolecules.

Furthermore, the amino alcohol backbone is a privileged scaffold in drug discovery. researchgate.net These frameworks are found in numerous natural products and synthetic drugs, including notable pharmaceuticals like epinephrine (B1671497) and norepinephrine. acs.org The amino and hydroxyl groups are key pharmacophoric features, capable of forming hydrogen bonds and other non-covalent interactions with biological targets, which is fundamental to molecular recognition and biological response. harvard.edu The specific 1,2-amino alcohol arrangement allows for a defined spatial relationship between these hydrogen-bonding groups, which can be crucial for high-affinity binding to target proteins. westlake.edu.cn The presence of these functional groups also provides convenient handles for synthetic modification, allowing chemists to build molecular diversity and optimize pharmacological properties. harvard.edu

Table 1: Key Features of Chiral Amino Alcohol Scaffolds in Drug Discovery

| Feature | Significance in Medicinal Chemistry | Example from this compound |

|---|---|---|

| Chiral Center | Provides stereospecificity for selective interaction with chiral biological targets (e.g., enzymes, receptors), potentially leading to improved efficacy and reduced side effects. nih.govlongdom.org | The (R)-configuration at the carbon atom bearing the amino and phenyl groups. |

| Amino Group (-NH2) | Acts as a hydrogen bond donor and can be protonated at physiological pH to form ionic interactions. It is a key site for synthetic modification to modulate activity and physicochemical properties. harvard.edu | The primary amine at position 2. |

| Hydroxyl Group (-OH) | Functions as both a hydrogen bond donor and acceptor, contributing to target binding and improving aqueous solubility. acs.org | The primary alcohol at position 1. |

| 1,2-Relationship | The vicinal arrangement of the amino and hydroxyl groups creates a specific spatial orientation that can chelate metal ions or fit precisely into active sites of target proteins. researchgate.net | The amino group is on the carbon adjacent to the carbon with the hydroxyl group. |

Structure-Activity Relationship (SAR) Studies for Bioactive Motif Identification

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This compound is an ideal starting point for such investigations due to its distinct functional regions: the chiral amino alcohol core, the phenyl ring, and the nitro substituent. By systematically modifying these regions and evaluating the biological activity of the resulting analogues, researchers can identify the key motifs responsible for a desired pharmacological effect. nih.govnih.gov

The design of heterocyclic derivatives is a common and effective strategy in SAR studies. mdpi.com Heterocycles are present in over 90% of newly developed drugs, as they can introduce a wide range of electronic and steric properties, act as bioisosteres for other functional groups, and provide additional points for hydrogen bonding or other interactions. mdpi.comresearchgate.net Starting from the this compound scaffold, various heterocyclic rings could be synthesized. For instance, the primary amine could be acylated and then cyclized to form oxazolines, or it could be used as a building block for constructing more complex heterocyclic systems like pyrimidines or thiophenes. researchgate.netresearchgate.net

Key areas for modification in an SAR study of this scaffold would include:

Modification of the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring can drastically alter activity. The nitro group at the meta-position could be moved to the ortho- or para-positions, or it could be replaced by other electron-withdrawing (e.g., -CF3, -Cl) or electron-donating (e.g., -CH3, -OCH3) groups to probe electronic requirements for activity. mdpi.comresearchgate.net

Derivatization of the Amino and Hydroxyl Groups: The amino and hydroxyl groups can be alkylated, acylated, or incorporated into heterocyclic rings. This can change the molecule's polarity, size, and hydrogen-bonding capacity, which in turn affects target binding and pharmacokinetic properties. harvard.edu

Bioisosteric Replacement: The nitro group could be replaced with other groups of similar size and electronic character, such as a cyano or a sulfonyl group, to determine which properties of the nitro group are essential for activity.

Table 2: Illustrative SAR Modifications on the this compound Scaffold

| Modification Area | Example of Derivative | Potential Impact on Biological Activity | Rationale |

|---|---|---|---|

| Phenyl Ring Substitution | (R)-2-Amino-2-(4-nitrophenyl)ethan-1-ol | Altered potency or target selectivity | Changing the substituent position from meta to para modifies the electronic distribution and steric profile, affecting interaction with the target's binding pocket. molport.com |

| Phenyl Ring Substitution | (R)-2-Amino-2-(3-aminophenyl)ethan-1-ol | Change in mechanism or loss of activity | Reduction of the nitro group to an amine drastically changes the electronic properties from strongly withdrawing to donating, which can alter or abolish the original activity. researchgate.net |

| Amino Group Derivatization | N-acetyl-(R)-2-amino-2-(3-nitrophenyl)ethan-1-ol | Decreased activity | Acylation removes the primary amine's basicity and hydrogen-bonding ability, which may be crucial for ionic or hydrogen-bond interactions with the target. |

| Incorporation into Heterocycle | (R)-4-(3-Nitrophenyl)-4,5-dihydrooxazol-2-amine | Modified target affinity and selectivity | Cyclization constrains the conformation of the amino alcohol backbone, potentially leading to a more favorable orientation for binding to a specific target. mdpi.com |

Mechanistic Exploration of Chiral Amino Alcohol Frameworks in Biological Systems

Understanding the mechanism of action is crucial for the rational development of therapeutic agents. For a molecule like this compound, the mechanism is likely a composite of the contributions from its chiral amino alcohol framework and its nitroaromatic moiety. nih.govnih.gov

The chiral nature of the compound dictates that its interaction with biological systems will be stereoselective. researchgate.net Biological targets like enzymes and receptors possess chiral binding pockets, and the precise three-dimensional arrangement of the amino, hydroxyl, and nitrophenyl groups of the (R)-enantiomer will determine its binding affinity and orientation. nih.govnih.gov The (S)-enantiomer, being a mirror image, would not fit into the same binding site in the same way and would therefore be expected to have a different biological response. The mechanism of many chiral drugs relies on this specific "three-point attachment" to a receptor, where multiple non-covalent interactions must be correctly aligned for a response to be triggered. researchgate.net

The nitroaromatic group is a key feature that suggests a specific and well-studied mechanism of action, particularly in the context of antimicrobial or anticancer activity. scielo.br Many nitroaromatic compounds are prodrugs that require bioactivation through the reduction of the nitro group. svedbergopen.commdpi.com This reduction is often carried out by nitroreductase enzymes, which are present in various anaerobic bacteria, parasites, and also in hypoxic cancer cells. nih.govscielo.br The reduction process can occur in single-electron or two-electron steps, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamine (B1172632) species, as well as nitro radical anions. nih.govmdpi.com These reactive species can then induce cellular damage by covalently modifying macromolecules like DNA and proteins or by generating reactive oxygen species (ROS), leading to oxidative stress and cell death. nih.govsvedbergopen.com

Therefore, a plausible mechanism for this compound could involve the stereoselective recognition and uptake of the (R)-enantiomer by a target cell, followed by intracellular enzymatic reduction of the nitro group to generate cytotoxic intermediates.

Table 3: Potential Mechanistic Roles of Functional Groups in this compound

| Functional Group / Moiety | Potential Role in Mechanism of Action |

|---|---|

| (R)-Chiral Center | Ensures stereospecific binding to chiral receptors or enzyme active sites, leading to selective biological effects compared to the (S)-enantiomer. nih.govresearchgate.net |

| Amino Alcohol Core | Provides key hydrogen bonding interactions (donor and acceptor sites) for anchoring the molecule within the target's binding pocket, contributing to binding affinity. acs.org |

| 3-Nitrophenyl Group | Acts as a bioreductive "warhead." The nitro group can be enzymatically reduced to form reactive, cytotoxic species that damage cellular components. nih.govscielo.brmdpi.com |

| Aromatic Ring | Can participate in π-π stacking or hydrophobic interactions within the binding site, further stabilizing the drug-target complex. |

Q & A

Q. What are the common synthetic routes for preparing (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol?

- Methodological Answer: The synthesis typically involves asymmetric reduction of a nitro precursor. For example:

- Catalytic Hydrogenation: Reduce (R)-2-nitro-2-(3-nitrophenyl)ethanol using hydrogen gas (H₂) and a chiral catalyst like Pd/C or Ru-BINAP complexes to achieve enantioselectivity .

- Chiral Resolution: Separate racemic mixtures via enzymatic resolution or chiral chromatography using columns like Chiralpak® AD-H .

- Key Purification: Recrystallization in ethanol/water mixtures enhances enantiomeric purity (>98%) .

Q. How is the stereochemistry of this compound confirmed?

- Methodological Answer:

- Chiral HPLC: Utilize columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .

- Optical Rotation: Measure specific rotation ([α]D) and compare with literature values for the (R)-enantiomer.

- X-ray Crystallography: Resolve crystal structures to unambiguously confirm configuration .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer:

- Nitro Group Hazards: Avoid inhalation/contact; use fume hoods and PPE (gloves, goggles). Nitroaromatics may be irritants or sensitizers .

- Amino Group Reactivity: Store under inert gas (N₂) to prevent oxidation.

- Waste Disposal: Neutralize nitro byproducts before disposal per institutional guidelines .

Advanced Research Questions

Q. How does the meta-nitro group influence reactivity compared to para/ortho isomers in substitution reactions?

- Methodological Answer:

- Electronic Effects: The meta-nitro group is a strong electron-withdrawing group, directing electrophilic substitution to the phenyl ring’s para position. Compare reactivity with analogs like (R)-2-Amino-2-(4-nitrophenyl)ethan-1-ol via kinetic studies .

- Reduction Pathways: Meta-nitro groups may exhibit slower reduction kinetics than para isomers due to steric hindrance; monitor using TLC or in situ IR .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?

- Methodological Answer:

- Catalyst Screening: Test chiral ligands (e.g., BINAP, Jacobsen catalysts) under varying pressures (1–50 bar H₂) and temperatures (0–50°C) .

- Solvent Effects: Polar aprotic solvents (THF, DMF) often improve ee by stabilizing transition states.

- Kinetic Resolution: Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .

Q. How does the compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer:

- Nitro-to-Amino Conversion: The nitro group can be reduced in vivo to form reactive intermediates (e.g., hydroxylamines), which may inhibit cytochrome P450 enzymes. Study via LC-MS metabolite profiling .

- Hydrogen Bonding: The hydroxyl group enhances binding to targets like GPCRs; use molecular docking (AutoDock Vina) to predict affinity .

Q. What analytical techniques resolve contradictions in reported spectral data?

- Methodological Answer:

- 2D NMR (HSQC, HMBC): Assign ambiguous peaks in ¹H/¹³C NMR by correlating proton-carbon couplings .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₈H₉N₂O₃) with <1 ppm error.

- Comparative Studies: Cross-validate data with structurally similar compounds (e.g., (R)-2-Amino-2-(4-chlorophenyl)ethan-1-ol) .

Data Contradictions and Resolution

- Synthetic Route Variability: Some studies use NaBH₄ for nitro reduction, while others prefer catalytic hydrogenation. This discrepancy arises from starting material availability or desired ee. Hydrogenation is preferred for scalability and stereocontrol .

- Biological Activity Reports: While some sources suggest enzyme inhibition, others note inertness. These contradictions may stem from assay conditions (e.g., pH, cofactors). Validate via standardized enzymatic assays (e.g., Michaelis-Menten kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.